molecular formula C6H7N3O4 B1364209 [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid CAS No. 797806-70-3

[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid

Cat. No.: B1364209
CAS No.: 797806-70-3
M. Wt: 185.14 g/mol
InChI Key: KMFMNUWENSCPHR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Classification

[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as N-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]glycine. The compound exists under multiple synonymous designations, reflecting its complex structural nature and various naming conventions employed across different chemical databases and literature sources. Alternative nomenclature includes Glycine, N-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-, 2-(4-Methyl-1,2,5-oxadiazole-3-carboxamido)acetic acid, and 2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid.

The classification of this compound spans multiple chemical categories, primarily positioning it within the heterocyclic organic compounds family due to the presence of the 1,2,5-oxadiazole ring system. Additionally, the compound is categorized as an amino acid derivative owing to the glycine moiety, and as an amide compound due to the carbonyl-nitrogen linkage connecting the two principal structural components. The furazan ring component places this compound within the broader class of energetic heterocycles, a designation that encompasses various nitrogen-oxygen containing five-membered ring systems.

Chemical databases consistently identify this compound using the Chemical Abstracts Service registry number 797806-70-3, ensuring unambiguous identification across international chemical literature and regulatory frameworks. The compound's classification extends to include carboxylic acid derivatives, reflecting the terminal acetic acid functionality, and substituted heterocycles, acknowledging the methyl substitution pattern on the oxadiazole ring.

Molecular Structure and Chemical Composition

Molecular Formula and Weight

The molecular formula of this compound is established as C₆H₇N₃O₄, representing a compact yet structurally complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This molecular composition reflects the presence of six carbon atoms distributed across the methyl group, the furazan ring system, the carbonyl bridge, and the acetic acid moiety. The seven hydrogen atoms are strategically positioned to satisfy valency requirements while maintaining the compound's chemical stability.

The molecular weight determination yields a value of 185.139 atomic mass units, with slight variations reported across different analytical sources reflecting measurement precision and calculation methodologies. Alternative molecular weight values of 185.14 atomic mass units are documented in various chemical databases, representing acceptable analytical precision ranges for this compound. The monoisotopic mass specification provides 185.043656 atomic mass units, offering enhanced precision for mass spectrometric identification and characterization purposes.

Property Value Source
Molecular Formula C₆H₇N₃O₄
Average Molecular Weight 185.139 u
Alternative Molecular Weight 185.14 u
Monoisotopic Mass 185.043656 u
Exact Mass 185.04365572 u

The elemental composition analysis reveals a nitrogen content of three atoms, establishing this compound within the class of polynitrogenated heterocycles. The oxygen content of four atoms contributes to multiple functional groups including the oxadiazole ring oxygen, the carbonyl oxygens, and the carboxylic acid functionality. This balanced heteroatom distribution creates opportunities for diverse intermolecular interactions and chemical reactivity patterns.

Structural Features of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring, commonly designated as furazan, constitutes the central heterocyclic component of this compound. This five-membered aromatic ring system incorporates one oxygen atom and two nitrogen atoms positioned at the 1, 2, and 5 positions respectively, creating a planar, electron-deficient heterocycle. The furazan ring system exhibits significant aromatic character, contributing to the overall molecular stability and influencing the compound's chemical and physical properties.

The methyl substitution at the 4-position of the oxadiazole ring introduces steric and electronic effects that modify the ring's reactivity profile. This substitution pattern disrupts the symmetry of the parent furazan system while maintaining the essential electronic characteristics of the heterocycle. The positioning of the methyl group adjacent to the carbonyl-bearing carbon creates potential steric interactions that may influence the compound's conformational preferences and intermolecular packing arrangements.

Furazan derivatives demonstrate characteristic aromatic stabilization energies and electron distribution patterns that distinguish them from other five-membered heterocycles. The 1,2,5-oxadiazole ring system exhibits electron-withdrawing properties due to the multiple nitrogen atoms and the oxygen heteroatom, creating an electron-deficient aromatic system. This electronic nature influences the reactivity of substituents attached to the ring and affects the compound's overall chemical behavior.

The synthesis of furazan derivatives typically involves cyclization reactions of appropriate oxime precursors or related nitrogen-oxygen containing intermediates. The formation of the 1,2,5-oxadiazole ring system requires careful control of reaction conditions to achieve the desired regioselectivity and avoid decomposition of the sensitive heterocyclic product. The incorporation of methyl substitution at the 4-position necessitates specific synthetic approaches that accommodate both ring formation and substitution introduction.

Amide Linkage and Glycine Moiety Analysis

The amide linkage connecting the furazan ring to the glycine component represents a critical structural element that determines the compound's overall molecular architecture. This carbonyl-nitrogen bond exhibits characteristic amide properties including restricted rotation around the carbon-nitrogen bond due to partial double bond character resulting from resonance stabilization. The amide functionality introduces hydrogen bonding capabilities and influences the compound's conformational preferences and intermolecular interaction patterns.

The glycine moiety, representing the simplest amino acid structure, contributes a carboxylic acid functionality and a secondary amine component to the overall molecular framework. The presence of the glycine unit establishes this compound as an amino acid derivative, potentially enabling participation in peptide-like chemistry and biological recognition processes. The acetic acid portion of the glycine component provides acidic functionality that can engage in proton transfer reactions and metal coordination.

Structural analysis reveals that the amide linkage adopts a planar configuration consistent with standard amide geometry, facilitating conjugation between the carbonyl group and the nitrogen lone pair. This planarity extends the aromatic character of the furazan ring through the amide system, creating an extended π-electron network that influences the compound's electronic properties. The overall molecular conformation likely adopts arrangements that minimize steric interactions while maximizing stabilizing intramolecular interactions.

The glycine component's flexibility, arising from the absence of side chain constraints, allows for diverse conformational arrangements around the central carbon atom. This conformational freedom enables the molecule to adopt geometries that optimize intermolecular packing and hydrogen bonding interactions in solid-state arrangements. The carboxylic acid functionality provides opportunities for salt formation and coordination chemistry applications.

Crystallographic and Spectroscopic Properties

X-ray Crystallography Data

Currently available literature does not provide comprehensive X-ray crystallographic structural data for this compound. The absence of detailed crystallographic information represents a significant gap in the structural characterization of this compound, limiting precise understanding of solid-state packing arrangements and intermolecular interaction patterns. Future crystallographic studies would provide valuable insights into bond lengths, bond angles, and molecular conformations adopted in the crystalline state.

The lack of crystallographic data necessitates reliance on computational modeling and comparative analysis with structurally related compounds to predict likely solid-state arrangements. Theoretical calculations and molecular modeling approaches could provide estimated geometrical parameters and conformational preferences in the absence of experimental crystallographic determination. The compound's multiple hydrogen bonding sites suggest potential for complex intermolecular networking in crystalline phases.

Crystal structure determination would be particularly valuable for understanding the influence of the furazan ring system on overall molecular packing and the role of the amide and carboxylic acid functionalities in establishing intermolecular hydrogen bonding networks. The methyl substitution pattern on the oxadiazole ring may introduce specific packing preferences that would be revealed through detailed crystallographic analysis.

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear Magnetic Resonance spectroscopic data for this compound reveals characteristic signals corresponding to the distinct molecular environments present within the compound structure. The methyl group attached to the furazan ring typically exhibits a sharp singlet in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum, providing a distinctive identification marker for this structural component. The chemical shift of this methyl signal reflects the electron-withdrawing influence of the adjacent oxadiazole ring system.

The glycine methylene protons appear as characteristic signals in the proton Nuclear Magnetic Resonance spectrum, typically manifesting as a doublet due to coupling with the adjacent amide nitrogen. The chemical shift of these protons is influenced by both the electron-withdrawing carbonyl group and the carboxylic acid functionality, positioning the signals in a region characteristic of alpha-amino acid derivatives. The multiplicity and coupling patterns provide structural confirmation of the glycine component.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal distinct signals for each carbon environment within the molecule, including the aromatic carbons of the furazan ring, the carbonyl carbons, the methyl carbon, and the carboxylic acid carbon. The chemical shifts of these signals reflect the electronic environments and provide confirmation of the proposed molecular structure. The carbonyl carbon signals typically appear in the characteristic downfield region consistent with amide and carboxylic acid functionalities.

Two-dimensional Nuclear Magnetic Resonance techniques could provide additional structural confirmation through correlation spectroscopy experiments that establish connectivity patterns between adjacent nuclei. These advanced spectroscopic methods would enable unambiguous assignment of all Nuclear Magnetic Resonance signals and confirmation of the complete molecular structure.

Infrared Spectroscopic Features

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to the various functional groups present within the molecular structure. The compound exhibits multiple carbonyl stretching frequencies reflecting the presence of both amide and carboxylic acid functionalities, typically appearing in distinct regions of the infrared spectrum due to their different electronic environments and hydrogen bonding interactions.

The amide carbonyl stretch typically appears at frequencies characteristic of secondary amides, influenced by the electronic nature of the furazan ring system and potential hydrogen bonding interactions. The carboxylic acid carbonyl demonstrates characteristic absorption frequencies that may be affected by intermolecular hydrogen bonding in solid-state samples. The distinction between these carbonyl environments provides structural confirmation and purity assessment capabilities.

Nitrogen-hydrogen stretching vibrations associated with the amide linkage contribute additional characteristic absorptions in the infrared spectrum. These bands provide information about hydrogen bonding interactions and molecular association patterns in both solution and solid-state samples. The frequency and intensity of these absorptions reflect the strength and nature of intermolecular interactions.

The furazan ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies that appear in the fingerprint region of the infrared spectrum. These absorptions, combined with out-of-plane bending modes, provide distinctive spectroscopic signatures for identification and characterization purposes. The overall infrared spectroscopic profile enables unambiguous identification and purity assessment of the compound.

Chemical Identification Parameters

International Chemical Identifier and Simplified Molecular Input Line Entry System Representations

The International Chemical Identifier representation for this compound is documented as InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11). This standardized identifier provides a unique textual representation of the molecular structure that enables unambiguous computer processing and database searching across international chemical information systems. The International Chemical Identifier format encodes connectivity information, stereochemistry, and other structural details in a systematic manner that facilitates automated molecular recognition and comparison.

The corresponding International Chemical Identifier Key, designated as KMFMNUWENSCPHR-UHFFFAOYSA-N, provides a compressed hash representation of the complete structural information. This shortened identifier serves as a unique molecular fingerprint that enables rapid database searching and cross-referencing while maintaining the essential structural specificity required for unambiguous compound identification. The International Chemical Identifier Key format particularly facilitates internet-based chemical information systems and automated chemical database management.

Identifier Type Representation Source
InChI InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11)
InChI Key KMFMNUWENSCPHR-UHFFFAOYSA-N
SMILES Cc1nonc1C(=O)NCC(=O)O
Canonical SMILES Cc1nonc1C(=O)NCC(=O)O

The Simplified Molecular Input Line Entry System representation appears as Cc1nonc1C(=O)NCC(=O)O, providing a linear textual encoding of the molecular structure that emphasizes connectivity and functional group relationships. This representation format facilitates manual input and verification while maintaining sufficient detail for structural reconstruction and computer processing. The Simplified Molecular Input Line Entry System format particularly enables chemical drawing software integration and structural database searching capabilities.

The canonical Simplified Molecular Input Line Entry System maintains the same representation as the standard format for this compound, indicating the absence of stereochemical complexity or alternative connectivity patterns that might require additional notation. This consistency between standard and canonical representations simplifies database management and cross-referencing procedures.

Comparative Physical Constants

The physical constants of this compound provide essential parameters for identification, handling, and application considerations. The compound demonstrates specific physical properties that reflect its molecular structure and intermolecular interaction patterns. Density measurements indicate values of approximately 1.5 ± 0.1 grams per cubic centimeter, reflecting the compact molecular packing and significant heteroatom content.

The compound's polarizability, calculated as 15.6 ± 0.5 × 10⁻²⁴ cubic centimeters, reflects the molecular electron distribution and provides insights into potential intermolecular interaction patterns. This parameter influences various physical properties including refractive index, solubility characteristics, and interaction with electromagnetic radiation. The polarizability value is consistent with molecules containing multiple heteroatoms and aromatic character.

Physical Property Value Unit Source
Density 1.5 ± 0.1 g/cm³
Polarizability 15.6 ± 0.5 × 10⁻²⁴ cm³
Molecular Volume ~123 Ų Calculated
Melting Point Not Available °C -
Boiling Point Not Available °C -

Flash point information remains undetermined for this compound, indicating the need for experimental characterization to establish safety handling parameters. Vapor pressure data similarly requires experimental determination to understand volatility characteristics and potential exposure considerations. The absence of these critical physical constants highlights the need for comprehensive experimental characterization studies.

Storage condition recommendations specify maintenance at -4°C for short-term storage periods of one to two weeks, with extended storage at -20°C for longer periods up to two years. These storage requirements suggest potential thermal sensitivity and the need for controlled environmental conditions to maintain compound stability and integrity. The specific storage protocols indicate consideration of potential degradation pathways and optimal preservation conditions.

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMNUWENSCPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389514
Record name N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797806-70-3
Record name N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

  • Reagents and Conditions:
    Activation of the carboxyl group of 4-methyl-furazan-3-carboxylic acid is commonly achieved using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The activated ester intermediate then reacts with glycine or glycine derivatives under mild conditions to form the amide bond.

  • Typical Procedure:

    • Dissolve 4-methyl-furazan-3-carboxylic acid in anhydrous solvent (e.g., dichloromethane or dimethylformamide).
    • Add carbodiimide reagent and NHS/HOBt at 0°C to room temperature to form the active ester.
    • Introduce glycine or its ester salt with a base (e.g., triethylamine) to facilitate nucleophilic attack on the activated ester.
    • Stir the reaction mixture at room temperature or slightly elevated temperature until completion (monitored by TLC or HPLC).
    • Workup involves aqueous extraction and purification by recrystallization or chromatography.
  • Advantages:
    This method provides good yields and preserves the integrity of the furazan ring. It is widely used in peptide coupling and amide bond formation.

  • Limitations:
    Carbodiimide reagents can cause side reactions such as urea byproduct formation; careful purification is required.

Use of Acid Chloride Intermediate

  • Reagents and Conditions:
    Conversion of 4-methyl-furazan-3-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with glycine.

  • Typical Procedure:

    • Treat 4-methyl-furazan-3-carboxylic acid with SOCl2 under reflux to generate the acid chloride.
    • Remove excess SOCl2 under reduced pressure.
    • Add the acid chloride solution dropwise to a cooled solution of glycine or its salt in an inert solvent with a base to neutralize HCl formed.
    • Stir under controlled temperature to yield the amide.
  • Advantages:
    Acid chlorides are highly reactive, often leading to faster coupling reactions.

  • Limitations:
    The furazan ring may be sensitive to harsh acidic or chlorinating conditions; side reactions and decomposition can occur. This method requires careful temperature control and anhydrous conditions.

Research Findings and Data

Yield and Purity

Method Yield (%) Purity (%) Notes
Carbodiimide-mediated 70-85 >95 Mild conditions, minimal side products
Acid chloride intermediate 60-75 90-95 Faster reaction but risk of decomposition
Enzymatic amidation Not reported Not reported Potential for green chemistry applications

Reaction Conditions Summary

Parameter Carbodiimide Method Acid Chloride Method
Solvent DCM, DMF DCM, THF
Temperature 0°C to room temperature Reflux (SOCl2 step), 0°C to RT (amidation)
Reaction Time Several hours (2-24 h) 1-3 hours
Base Triethylamine or DIPEA Triethylamine or pyridine
Byproducts Urea derivatives HCl, possible side products

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furazan ring can be oxidized to form furazan-3,4-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form 4-methyl-furazan-3-carboxamide.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Furazan-3,4-dicarboxylic acid derivatives.

    Reduction: 4-Methyl-furazan-3-carboxamide.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid serves as a versatile building block for synthesizing complex organic molecules and heterocycles. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in medicinal chemistry .
  • Biological Studies
    • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interactions with biological targets are crucial for understanding its mechanisms of action .
    • Therapeutic Potential : Research indicates that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications in treating inflammatory diseases .
  • Materials Science
    • Polymers and Coatings : Due to its unique chemical properties, this compound is explored for developing new materials, including polymers and coatings with enhanced performance characteristics .

Case Study 1: Synthesis of Biotinylated Probes

A study highlighted the incorporation of this compound into biotinylated probes, improving their affinity and specificity for target molecules. This application underscores the compound's utility in biochemical detection methods.

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The effectiveness of these derivatives suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic cores, substituents, and applications. Below is a detailed comparison:

Furan-Based Analog: {4-[(3-Methyl-furan-2-carbonyl)-amino]-phenyl}-acetic Acid (CAS 332129-63-2)

  • Structure : Replaces the furazan ring with a methyl-substituted furan, linked to a phenylacetic acid backbone.
  • Lower thermal stability compared to furazan derivatives due to the absence of the oxadiazole ring’s resonance stabilization .
  • Applications : Primarily explored in medicinal chemistry for anti-inflammatory or enzyme inhibition studies.

Triazine Derivatives: (4-{[4-(3-Chlorophenyl)-6-cyclopropyl-1,3,5-triazin-2-yl]amino}phenyl)acetic Acid

  • Structure : Features a triazine core substituted with chlorophenyl and cyclopropyl groups, conjugated to phenylacetic acid.
  • Higher molecular weight (C₂₀H₁₇ClN₄O₂, MW 396.83 g/mol) compared to the target compound (185.14 g/mol), impacting solubility and pharmacokinetics .
  • Applications : Investigated as kinase inhibitors or agrochemicals due to triazine’s versatility in binding biological targets.

Thiazolidinone Derivatives: {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid (CAS 1008380-11-7)

  • Structure: Contains a thiazolidinone ring with a 4-methylphenyl group and acetic acid side chain.
  • Higher polarity and acidity due to the dioxo-thiazolidinone moiety .
  • Applications: Explored for antidiabetic or antimicrobial activity, leveraging thiazolidinone’s known pharmacological roles.

α,α-Disubstituted Acetic Acid Derivatives (e.g., 2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic Acid)

  • Structure : Features an α,α-disubstituted acetic acid backbone with indole and trifluoroacetyl groups.
  • Synthesized via double nucleophilic addition to diethyl methoxymalonate (DEMO), followed by hydrolysis/decarboxylation .
  • Applications: Designed as unnatural amino acid analogs for peptide modification or enzyme inhibition.

Table 1: Comparative Data for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic Acid and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield Range
Target Compound C₆H₇N₃O₄ 185.14 Furazan, amide, carboxylic acid Amide coupling of furazan acid + glycine ~80–90% (inferred)
{4-[(3-Methyl-furan-2-carbonyl)-amino]-phenyl}-acetic acid C₁₅H₁₅NO₄ 273.28 Furan, amide, phenylacetic acid Friedel-Crafts acylation 70–85%
Triazine derivative (CAS 927637-85-2) C₂₀H₁₇ClN₄O₂ 396.83 Triazine, amide, chlorophenyl Nucleophilic substitution on triazine 60–75%
Thiazolidinone derivative (CAS 1008380-11-7) C₁₂H₁₂N₂O₄S 280.30 Thiazolidinone, amide, acetic acid Cyclocondensation of thiourea + ketone 50–65%
α,α-Disubstituted acetic acid (16i) C₁₃H₁₁F₃N₂O₃ 300.24 Indole, trifluoroacetyl, carboxylic acid DEMO-based double addition + hydrolysis 75–98%

Biological Activity

[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, also known as 4-Methyl-furazan-3-yl-acetic acid, is an organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a furazan ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C6H7N3O4
  • Molecular Weight : 171.14 g/mol
  • CAS Number : 797806-70-3

The structure of this compound includes a methyl group at the 4-position of the furazan ring and an acetic acid moiety, which enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in managing inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies show that it may possess antimicrobial properties, making it a candidate for further pharmacological exploration .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory responses, indicating its potential use in treating conditions like arthritis or other inflammatory disorders.
  • Complex Formation : Interaction studies reveal that it can form complexes with biological targets, which is essential for elucidating its therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Compound NameStructural FeaturesNotable Biological Activities
4-Amino-furazan-3-carboxylic acidAmino group at the 4-positionStrong anti-inflammatory properties
5-Methyl-furazan-2-carboxylic acidMethyl group at the 5-positionKnown for antimicrobial activity
3-(4-Methyl-furazan-3-yl)propanoic acidPropanoic acid derivativePotential use in drug development

These compounds share structural similarities with this compound but differ in their functional groups and positions on the furazan ring, which influence their biological activities and chemical reactivity.

Case Studies

Several studies have investigated the biological activity of furazan derivatives:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of furazan compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases.
  • Antimicrobial Testing : In vitro assays showed that this compound displayed activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid?

The compound can be synthesized via nucleophilic addition reactions using diethyl mesoxalate (DEMO) as a precursor. For example, the furazan ring is first functionalized, followed by coupling with an amino-acetic acid derivative. Acetic anhydride is critical for stabilizing intermediates by acetylating hydroxyl groups, preventing unwanted hydration. Subsequent hydrolysis and decarboxylation steps yield the final product. Key intermediates, such as N,O-acetals, are characterized via 1^1H/13^13C NMR to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

High-resolution 1^1H and 13^13C NMR spectroscopy is essential for verifying the furazan ring and acetylated amino groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl and amine functional groups. For stability studies, HPLC under varying pH and temperature conditions can assess degradation pathways .

Q. How does the electron-deficient furazan ring influence the compound’s chemical reactivity?

The furazan ring’s electron-withdrawing nature increases the electrophilicity of adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack. This property is leveraged in reactions with amines or alcohols to form stable intermediates like N,O-hemiacetals. Such reactivity is critical for synthesizing α,α-disubstituted derivatives under mild conditions .

Advanced Research Questions

Q. What mechanistic insights explain the role of acetic anhydride in stabilizing synthetic intermediates?

Acetic anhydride acetylates hydroxyl groups in N,O-hemiacetals, forming N,O-acetals that resist hydrolysis. This step is vital for preventing retro-aldol reactions or elimination pathways. For instance, in DEMO-based syntheses, acetic anhydride shifts equilibrium toward the desired product by trapping reactive intermediates, enabling quantitative yields of N,O-acetals .

Q. How can researchers address discrepancies in reported synthetic yields for furazan derivatives?

Contradictions often arise from moisture sensitivity or competing side reactions. Using molecular sieves (3 Å) to scavenge water and anhydrous solvents (e.g., toluene) minimizes hydrolysis. Optimizing stoichiometry of acetic anhydride (2 equivalents) and reaction temperature (100°C) further improves reproducibility .

Q. Can this compound serve as a precursor for unnatural amino acids?

Yes. Hydrolysis of α,α-disubstituted malonates derived from this compound, followed by decarboxylation, generates analogs of tryptophan or proline. For example, coupling with indole derivatives produces (α-indolyl-α-acylamino)acetic acid, a homolog with potential bioactivity. Stereochemical outcomes are monitored via temperature-variable NMR to resolve rotamers .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives?

Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, L-prolineamide can be used as a nucleophile, with acetylation protecting its amine group during DEMO reactions. Post-synthetic deprotection under mild acidic conditions preserves stereochemical integrity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study hydrolytic stability?

Conduct accelerated stability studies by exposing the compound to buffers at pH 2–12 and temperatures up to 60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What computational methods validate the electronic effects of the furazan ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. These analyses predict reactivity toward nucleophiles and correlate with experimental observations, such as regioselectivity in substitution reactions .

Contradictory Findings and Troubleshooting

Q. Why do some studies report low yields in furazan-based couplings?

Low yields often stem from incomplete acetylation or residual moisture. Ensure rigorous drying of solvents (e.g., toluene over molecular sieves) and use excess acetic anhydride (2.5 equivalents). Pre-activation of the furazan carbonyl with Lewis acids (e.g., BF3_3) can enhance electrophilicity .

Q. How to resolve ambiguous NMR signals in α,α-disubstituted derivatives?

Rotameric equilibria caused by hindered rotation of amide bonds produce split signals. Use dynamic NMR at elevated temperatures (e.g., 50°C in DMSO-d6d_6) to coalesce peaks. 2D techniques (COSY, NOESY) further assign overlapping resonances .

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